4-Isopropylbenzoic acid
4-Isopropylbenzoic acid
4-Isopropylbenzoic acid, also known as cumic acid or cumate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 4-Isopropylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-isopropylbenzoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 4-Isopropylbenzoic acid can be converted into 2, 3-dihydroxy-p-cumic acid. Outside of the human body, 4-isopropylbenzoic acid can be found in cumin, fats and oils, and herbs and spices. This makes 4-isopropylbenzoic acid a potential biomarker for the consumption of these food products.
P-cumic acid is a cumic acid that consists of benzoic acid substituted by an isopropyl group at position 4. It has a role as a plant metabolite. It is a conjugate acid of a p-cumate.
P-cumic acid is a cumic acid that consists of benzoic acid substituted by an isopropyl group at position 4. It has a role as a plant metabolite. It is a conjugate acid of a p-cumate.
Brand Name:
Vulcanchem
CAS No.:
536-66-3
VCID:
VC0349260
InChI:
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)
SMILES:
CC(C)C1=CC=C(C=C1)C(=O)O
Molecular Formula:
C10H12O2
Molecular Weight:
164.2g/mol
4-Isopropylbenzoic acid
CAS No.: 536-66-3
Main Products
VCID: VC0349260
Molecular Formula: C10H12O2
Molecular Weight: 164.2g/mol
CAS No. | 536-66-3 |
---|---|
Product Name | 4-Isopropylbenzoic acid |
Molecular Formula | C10H12O2 |
Molecular Weight | 164.2g/mol |
IUPAC Name | 4-propan-2-ylbenzoic acid |
Standard InChI | InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) |
Standard InChIKey | CKMXAIVXVKGGFM-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)O |
Appearance | Solid |
Melting Point | 117.5 °C 117-118°C |
Physical Description | Solid |
Description | 4-Isopropylbenzoic acid, also known as cumic acid or cumate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 4-Isopropylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-isopropylbenzoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 4-Isopropylbenzoic acid can be converted into 2, 3-dihydroxy-p-cumic acid. Outside of the human body, 4-isopropylbenzoic acid can be found in cumin, fats and oils, and herbs and spices. This makes 4-isopropylbenzoic acid a potential biomarker for the consumption of these food products. P-cumic acid is a cumic acid that consists of benzoic acid substituted by an isopropyl group at position 4. It has a role as a plant metabolite. It is a conjugate acid of a p-cumate. |
Solubility | 9.20e-04 M 0.151 mg/mL at 25 °C |
Synonyms | 4-isopropylbenzoate 4-isopropylbenzoic acid cumic acid p-cumate |
PubChem Compound | 10820 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume